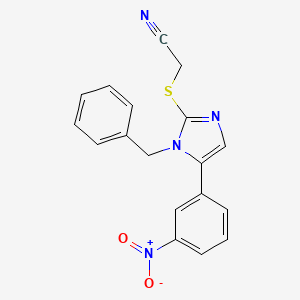
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and study of imidazole derivatives, including those with benzyl and nitrophenyl groups, are significant in various fields of chemistry and material science. These compounds exhibit interesting photochemical, electrochemical, and pharmacological properties due to their unique molecular structures.
Synthesis Analysis
Photochemical synthesis involving the irradiation of nitroimidazole derivatives in the presence of benzene or xylene under specific conditions can lead to the formation of substituted imidazoles. This process might be related to the synthesis pathway of the target compound by analogy (D’Auria et al., 1998).
Molecular Structure Analysis
The structure of similar compounds has been elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and sometimes X-ray crystallography. These methods can determine the bonding, configuration, and overall molecular geometry of imidazole derivatives (Ergin et al., 1994).
Chemical Reactions and Properties
Imidazole derivatives participate in nucleophilic substitution reactions, which could be relevant to understanding the chemical behavior of the target compound. For example, thiophenyl 4-nitrobenzoates react with pyridines in acetonitrile, demonstrating the potential reactivity of nitro and thiophenyl groups in similar structures (Koh et al., 1999).
Applications De Recherche Scientifique
Electrochemical Studies and Polymerization
A benzimidazole derivative, similar in structure to the compound of interest, was utilized for electrochemical copolymerization with 3,4-ethylenedioxythiophene (EDOT), showing promising results in electrochromic properties and polymer science. The study focused on achieving polymerization in an acetonitrile solution, emphasizing the chemical's role in developing materials with lower oxidation potentials and higher optical contrast (Soylemez et al., 2015).
Antiproliferative Properties and Chemical Synthesis
In the field of medicinal chemistry, compounds with a structure analogous to 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile were synthesized for their potential antiproliferative properties. These compounds serve as precursors for further chemical transformations, aiming at evaluating their biological activities and developing new chemical entities (Pokhodylo & Obushak, 2022).
Photochemical Synthesis
The compound's related family has been explored in photochemical synthesis, where irradiation techniques are used to create 2-arylimidazole derivatives. This method highlights the compound's utility in synthesizing novel organic molecules with potential applications in materials science and pharmaceutical research (D’Auria et al., 1998).
Structural and Molecular Studies
Structural comparisons between methylated and unmethylated nitrophenyl lophines related to the chemical have provided insights into the effects of molecular modifications on the rotation angles of aromatic rings and packing in crystal structures. These studies are fundamental in understanding the physicochemical properties and reactivity of similar compounds (Yanover & Kaftory, 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-9-10-25-18-20-12-17(15-7-4-8-16(11-15)22(23)24)21(18)13-14-5-2-1-3-6-14/h1-8,11-12H,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUZJEQOPKPZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


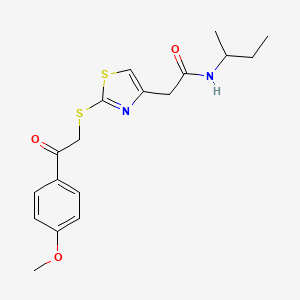
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)


![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)
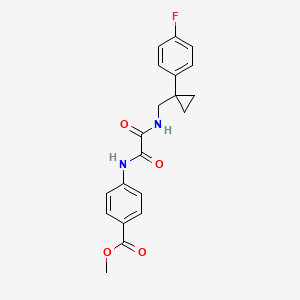
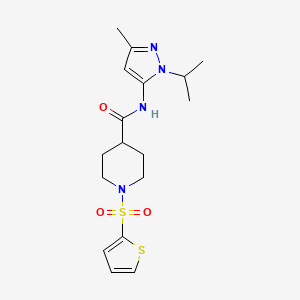

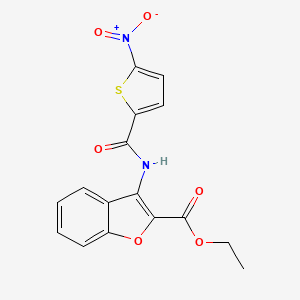
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)
![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)
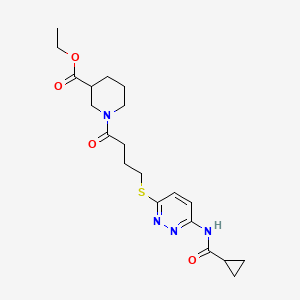
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)